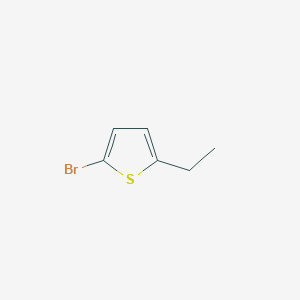

2-Bromo-5-ethylthiophene

描述

Significance of Halogenated Thiophenes in Contemporary Organic Synthesis and Materials Science Research

Halogenated thiophenes are a class of organic compounds that have garnered considerable attention in organic synthesis and materials science. rsc.orgrsc.org The presence of a halogen atom on the thiophene (B33073) ring provides a reactive site for various chemical transformations, making these compounds versatile building blocks. researchgate.net In organic synthesis, halogenated thiophenes are frequently used in cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. mdpi.comresearchgate.net These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals and agrochemicals. benthamdirect.com

In the realm of materials science, halogenated thiophenes are crucial precursors for the synthesis of π-conjugated polymers and oligomers. researchgate.netacs.org These materials possess unique electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). numberanalytics.comchemimpex.com The halogen atom can influence the electronic properties of the resulting polymers and provides a handle for further functionalization to fine-tune their performance in electronic devices. researchgate.netacs.org For instance, the incorporation of halogenated thiophenes can affect the solubility, thermal stability, and charge transport characteristics of the final materials. ossila.com

Historical Context and Evolution of Research on 2-Bromo-5-ethylthiophene and Related Compounds

The study of thiophene and its derivatives dates back to the late 19th century. nih.gov However, focused research on specifically substituted thiophenes like this compound is a more recent development, driven by the growing demand for tailored organic materials. Initially, research on halogenated thiophenes was primarily concerned with their fundamental reactivity and the exploration of electrophilic substitution reactions. nih.gov

Over time, the focus has shifted towards harnessing their synthetic utility. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of halogenated thiophenes, including this compound. researchgate.netmdpi.com This enabled the straightforward synthesis of a vast array of more complex thiophene-containing structures. More recent research has delved into the synthesis and application of specific isomers, recognizing that the position of the substituents significantly impacts the properties of the resulting molecules and materials. The investigation of compounds like this compound is part of a broader effort to create a toolbox of well-defined building blocks for the rational design of functional organic materials. chemimpex.com

Foundational Research Gaps and Emerging Opportunities in Thiophene Chemistry

Despite significant progress, several research gaps and opportunities remain in the field of thiophene chemistry. One area of ongoing investigation is the development of more efficient and sustainable synthetic methods for the preparation of substituted thiophenes. benthamdirect.com This includes the use of greener solvents, catalyst systems with lower environmental impact, and processes that are more atom-economical. researchgate.net

A significant opportunity lies in the exploration of new applications for thiophene-based materials. While their use in organic electronics is well-established, their potential in other areas, such as sensors, and stimuli-responsive materials, is still being actively explored. acs.org For compounds like this compound, a deeper understanding of the structure-property relationships is needed. For example, systematically studying how the ethyl group, in combination with the bromine atom, influences the electronic and physical properties of derived polymers could lead to the design of materials with improved performance. Furthermore, the synthesis and study of novel, highly functionalized thiophene derivatives built upon scaffolds like this compound present a continuous frontier for discovery in organic chemistry. thieme-connect.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-ethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRYQZIGBWDHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627869 | |

| Record name | 2-Bromo-5-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62323-44-8 | |

| Record name | 2-Bromo-5-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-ethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Ethylthiophene and Its Derivatives

Regioselective Synthesis of 2-Bromo-5-ethylthiophene

The synthesis of this compound with high purity and yield hinges on achieving regioselectivity, ensuring the bromine atom is introduced at the desired position on the thiophene (B33073) ring. The directing influence of the pre-existing ethyl group at the 2-position is a critical factor in the synthetic strategies employed.

Directed Ortho-Metalation Strategies for Position-Specific Bromination

Directed ortho-metalation (DoM) provides a powerful method for achieving position-specific functionalization of aromatic and heteroaromatic rings. In the context of 2-ethylthiophene, this strategy involves the deprotonation of the carbon atom adjacent to the sulfur atom, which is the most acidic position. The process typically utilizes a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with an electrophilic bromine source, like 1,2-dibromo-1,1,2,2-tetrachloroethane or molecular bromine (Br₂), to introduce the bromine atom specifically at the 5-position. The ethyl group at the 2-position electronically activates the ring, facilitating the deprotonation at the adjacent alpha-position (C5), thus ensuring high regioselectivity in the formation of this compound.

Electrophilic Bromination Techniques for Controlled Substituent Placement

Electrophilic bromination is a more direct and commonly employed method for the synthesis of this compound. This technique relies on the inherent reactivity of the thiophene ring, where the positions adjacent to the sulfur atom (alpha positions) are highly susceptible to electrophilic attack. The ethyl group at the 2-position is an activating group, further enhancing the reactivity of the ring, particularly at the vacant 5-position.

A widely used reagent for this transformation is N-Bromosuccinimide (NBS), often in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a non-polar solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds smoothly at room temperature or with gentle heating to afford the desired product in high yield. The steric and electronic influence of the ethyl group effectively directs the incoming electrophile (bromonium ion) to the C5 position, resulting in excellent control over substituent placement and minimizing the formation of isomeric byproducts.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial. Key variables include the choice of brominating agent, solvent, reaction temperature, and time.

For electrophilic bromination, while NBS is highly effective, other reagents like bromine in acetic acid can also be used. However, NBS is often preferred as it is easier to handle and can lead to cleaner reactions with fewer over-brominated side products. The choice of solvent can significantly impact the reaction rate and selectivity. Polar solvents like DMF can accelerate the reaction, while non-polar solvents may require longer reaction times or heating.

The table below summarizes typical conditions for the electrophilic bromination of 2-ethylthiophene, highlighting the impact of different parameters on the reaction outcome.

| Brominating Agent | Solvent | Temperature | Reaction Time | Typical Yield |

| N-Bromosuccinimide (NBS) | DMF | Room Temp | 2-4 hours | >95% |

| N-Bromosuccinimide (NBS) | CCl₄ | Reflux | 6-8 hours | ~90% |

| Bromine (Br₂) | Acetic Acid | 0°C to Room Temp | 1-3 hours | ~85-90% |

This table presents illustrative data compiled from general synthetic organic chemistry knowledge. Specific yields may vary based on the precise experimental setup.

Catalytic Cross-Coupling Reactions Utilizing this compound as a Building Block

The presence of a bromine atom on the this compound molecule makes it an ideal substrate for a variety of catalytic cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecules from simpler precursors.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of conjugated polymers, organic electronics, and pharmaceutical compounds. This compound serves as a key building block in these transformations, where the carbon-bromine bond is activated by a palladium catalyst to form a new carbon-carbon bond with a suitable coupling partner.

The Suzuki-Miyaura coupling is one of the most powerful and versatile palladium-catalyzed reactions for C-C bond formation. This reaction involves the coupling of an organohalide, such as this compound, with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.

This methodology is extensively used to synthesize a wide array of derivatives where the thiophene ring is connected to various aryl or alkyl groups. These products are of significant interest in materials science, particularly for the development of organic semiconductors and conducting polymers. The electronic properties of the resulting molecule can be finely tuned by varying the nature of the aryl or alkyl group being introduced.

The table below details representative examples of Suzuki-Miyaura coupling reactions using this compound, showcasing the diversity of accessible structures.

| Coupling Partner (Organoboron) | Palladium Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 2-Ethyl-5-phenylthiophene |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 2-Ethyl-5-(p-tolyl)thiophene |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 2-(5-Ethylthiophen-2-yl)thiophene |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 3-(5-Ethylthiophen-2-yl)pyridine |

This table illustrates common reagents and conditions for Suzuki-Miyaura couplings involving this compound, based on established chemical literature.

Kumada Cross-Coupling for Alkyl and Aryl Substitutions

The Kumada cross-coupling reaction, which employs a Grignard reagent and an organic halide, is a foundational method for creating carbon-carbon bonds. wikipedia.org This reaction utilizes transition metal catalysts, typically nickel or palladium, to couple alkyl, aryl, or vinyl groups. wikipedia.org In the context of this compound, this reaction allows for the introduction of various alkyl and aryl substituents at the 2-position.

The general scheme for the Kumada coupling of this compound involves the reaction of its Grignard reagent, formed by treating this compound with magnesium, with an aryl or alkyl halide in the presence of a palladium or nickel catalyst. A common catalyst system is Pd(PPh₃)₄.

Table 1: Examples of Kumada Cross-Coupling Reactions with Thiophene Derivatives

| Catalyst | Ligand | Reactants | Product | Yield (%) | Reference |

| Ni(dppe)Cl₂ | dppe | 2-Thienylmagnesium iodide, Aryl halide | 2-Arylthiophene | High | wikipedia.org |

| Pd(PPh₃)₄ | PPh₃ | Aryl Grignard, 2-Bromothiophene (B119243) | 2-Arylthiophene | Good | organic-chemistry.org |

This methodology has been instrumental in the synthesis of polythiophenes, which are important materials in organic electronics. wikipedia.org

Stille Coupling in the Synthesis of Thiophene-Containing Oligomers

The Stille coupling is a versatile reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is particularly valuable for synthesizing thiophene-containing oligomers and polymers due to its tolerance of a wide range of functional groups. organic-chemistry.org

For instance, this compound can be coupled with a stannylated thiophene derivative to extend the conjugated system. The reaction typically uses a palladium catalyst like Pd(PPh₃)₄. A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Table 2: Stille Coupling for Thiophene Oligomer Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |

| Pd(PPh₃)₄ | This compound | 5-Tributylstannyl-2-ethylthiophene | 5,5'-Diethyl-2,2'-bithiophene | organic-chemistry.org |

| Pd(OAc)₂/Dabco | Aryl Bromide | Organotin | Coupled Product | organic-chemistry.org |

The regioselectivity of the Stille coupling can be influenced by the reaction conditions. For example, in the case of 3,5-dibromo-2-pyrone, the coupling typically occurs at the C3 position; however, with the addition of Cu(I) in a polar aprotic solvent, the reaction proceeds at the C5 position. nih.gov

Sonogashira and Hiyama Coupling Methodologies for Advanced Architectures

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, this allows for the introduction of alkyne functionalities, which are versatile building blocks for more complex architectures.

The reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a catalyst system like Pd(PPh₃)₂Cl₂ and CuI in triethylamine (B128534), would yield the corresponding 2-alkynyl-5-ethylthiophene derivative.

The Hiyama coupling , while not as commonly cited in the direct context of this compound in the provided search results, is another significant palladium-catalyzed cross-coupling reaction. It involves the coupling of an organosilane with an organic halide. This reaction offers an alternative to other coupling methods, particularly when the corresponding organotin or organoboron reagents are difficult to prepare or handle.

Nickel-Catalyzed Cross-Coupling and C-H Functionalization Strategies

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-catalyzed systems for the derivatization of bromothiophenes. wikipedia.org These reactions often exhibit unique reactivity and selectivity. For example, nickel catalysts can effectively couple Grignard reagents with organic halides. nih.gov

A notable advancement is the nickel-catalyzed cross-electrophile coupling, which allows for the reaction of two different electrophiles, such as an aryl halide and an alkyl bromide. nih.govthieme-connect.de This approach avoids the pre-formation of organometallic reagents, offering a more direct synthetic route.

C-H functionalization represents a paradigm shift in synthetic chemistry, aiming to directly convert C-H bonds into C-C or C-heteroatom bonds. While specific examples for this compound are not detailed in the provided results, the general strategy is to use a transition metal catalyst to activate a C-H bond on the thiophene ring, followed by coupling with a suitable partner. This approach enhances atom economy and reduces the number of synthetic steps.

Development of Green Chemistry Approaches in Thiophene Derivatization

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for thiophene derivatization. researchgate.net Key strategies include the use of less hazardous reagents and solvents, more energy-efficient reaction conditions, and the development of catalytic systems that minimize waste. researchgate.net

One approach is the use of alternative reaction media such as water, bio-derived solvents, or ionic liquids. researchgate.net For instance, some Sonogashira couplings can be performed in water using specific surfactants. Another green strategy is the use of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.net Furthermore, the development of catalyst systems that are recoverable and reusable is a major focus in green chemistry.

Other Advanced Functionalization Reactions of the Thiophene Core

Beyond cross-coupling reactions, other advanced methods are employed to functionalize the thiophene ring, providing access to a wider range of derivatives.

Halogen Dance Reactions and Rearrangements in Bromothiophenes

For example, treating a 2-bromothiophene derivative with a strong base like lithium diisopropylamide (LDA) can induce the migration of the bromine atom to the 3-position. whiterose.ac.uk This rearrangement can be followed by quenching with an electrophile to introduce a new functional group at the newly lithiated position. whiterose.ac.uk The halogen dance has been observed in various heterocyclic systems, including thiophenes, furans, and pyridines. whiterose.ac.uk

Nucleophilic and Radical Reaction Pathways for Diverse Functional Groups

The functionalization of this compound is a key step in the synthesis of more complex thiophene-based molecules. While classical nucleophilic aromatic substitution (SNAr) is generally challenging on the electron-rich thiophene ring, modern synthetic methodologies, particularly those involving organometallic intermediates and transition-metal catalysis, provide efficient pathways to introduce a wide array of functional groups. These advanced methods can be broadly categorized into palladium-catalyzed cross-coupling reactions, which function as effective nucleophilic substitutions, and reactions proceeding through potent nucleophilic intermediates generated via radical or halogen-metal exchange processes.

Direct nucleophilic aromatic substitution on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com The thiophene ring is inherently electron-rich, and the ethyl group at the 5-position is weakly electron-donating, further deactivating the ring towards classical SNAr. Consequently, harsh reaction conditions are often required, and such reactions are less common compared to metal-catalyzed approaches.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for the functionalization of aryl halides, including this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance. masterorganicchemistry.com The general mechanism involves a catalytic cycle with a palladium(0) species. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide. libretexts.orgnih.gov This reaction is valued for its mild conditions and the low toxicity of the boron-containing byproducts. For this compound, this pathway enables the introduction of various aryl, heteroaryl, and vinyl substituents. Optimal conditions often involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) source with a phosphine (B1218219) ligand, a base (e.g., K₃PO₄, K₂CO₃), and a solvent system such as aqueous 1,4-dioxane or toluene. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromothiophene Analogs The following table presents data for reactions on similar substrates, illustrating the expected scope and conditions for this compound.

| Aryl Halide | Coupling Partner (Boronic Acid) | Catalyst / Base / Solvent | Yield (%) | Reference |

| 2-Bromo-5-chlorothiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane, H₂O | 85 | |

| 2-Bromo-5-chlorothiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane, H₂O | 82 | |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane, H₂O | 75 | nih.gov |

| 2-Bromothiophene | Phenylboronic acid | Pd(II)-aminonicotinaldehyde / K₂CO₃ / H₂O | 96 | researchgate.net |

Sonogashira Coupling

The Sonogashira coupling reaction is an indispensable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction introduces an alkynyl functional group onto the thiophene ring, a valuable building block for creating conjugated materials and complex molecular architectures. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine or diisopropylamine. organic-chemistry.orglibretexts.org

Table 2: Representative Sonogashira Coupling Reactions with Aryl Bromides This table showcases typical conditions applicable for the alkynylation of this compound.

| Aryl Halide | Alkyne | Catalyst / Co-catalyst / Base / Solvent | Yield (%) | Reference |

| 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂/P(t-Bu)₃ / CuI / HN(i-Pr)₂ / Dioxane | 99 | |

| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N / THF | 95 | |

| 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N / THF | 88 | researchgate.net |

| 4-Bromoanisole | Phenylacetylene | Polymer-Bound PdCl₂(PPh₃)₂ / NaOH / Methanol | 98 | thalesnano.com |

Stille Coupling

The Stille reaction couples organic halides with organostannane reagents, offering a broad scope for C-C bond formation. organic-chemistry.orglibretexts.org While highly effective and tolerant of many functional groups, the primary drawback of the Stille reaction is the toxicity of the organotin compounds and their byproducts. organic-chemistry.org The reaction is catalyzed by palladium complexes, and additives like copper(I) iodide (CuI) can accelerate the process.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, providing a direct method for vinylation of the thiophene ring. organic-chemistry.orgnih.gov The reaction typically requires a palladium catalyst, a base (e.g., K₂CO₃, Et₃N), and a polar aprotic solvent like DMF or DMA. nih.gov

Buchwald-Hartwig Amination

To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. acs.orgnih.gov The development of specialized bulky, electron-rich phosphine ligands has enabled the amination of a wide range of aryl and heteroaryl halides, including electron-rich systems like bromothiophenes, with primary and secondary amines, and even ammonia (B1221849) as a nitrogen source. acs.orgnih.gov

Functionalization via Organometallic Intermediates

An alternative two-step strategy involves the initial conversion of the C-Br bond into a highly nucleophilic organometallic species, which can then react with a diverse range of electrophiles.

Grignard Reagent Formation and Reaction

The formation of a Grignard reagent by reacting this compound with magnesium metal proceeds through a radical mechanism. rsc.org The resulting organomagnesium compound, 2-ethyl-5-magnesiobromothiophene, is a potent nucleophile. It can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and nitriles. This pathway effectively transforms the electrophilic carbon of the C-Br bond into a strongly nucleophilic one.

Lithiation and Electrophilic Quench

A similar and often more reactive organometallic intermediate can be formed through halogen-lithium exchange. Reacting this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in the rapid formation of 2-ethyl-5-lithiothiophene. jcu.edu.au This highly reactive nucleophile can be "quenched" with a wide variety of electrophiles to install different functional groups. A study on the lithiation of 2-bromo-5-methylthiophene, a close analog, demonstrated the preparation of various 2-substituted-5-methylthiophenes. acs.org

Table 3: Potential Functionalizations via Lithiation of this compound Based on the known reactivity of organolithium reagents, the following transformations are predicted.

| Electrophile | Reagent | Resulting Functional Group |

| Carbon Dioxide | CO₂, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Aldehyde | R-CHO, then H₃O⁺ | Secondary Alcohol (-CH(OH)R) |

| Ketone | R-CO-R', then H₃O⁺ | Tertiary Alcohol (-C(OH)RR') |

| Dimethylformamide (DMF) | DMF, then H₃O⁺ | Aldehyde (-CHO) |

| Iodine | I₂ | Iodide (-I) |

Reactivity and Reaction Mechanisms of 2 Bromo 5 Ethylthiophene

Mechanistic Studies of Electrophilic Substitution on Substituted Thiophene (B33073) Rings

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The regiochemical outcome of such reactions on a disubstituted ring like 2-bromo-5-ethylthiophene is dictated by the electronic and steric effects of both the bromo and ethyl substituents. The ethyl group at the C5 position is an activating group, donating electron density to the ring through an inductive effect, thereby directing incoming electrophiles to the ortho position (C4). Conversely, the bromine atom at the C2 position is a deactivating group due to its electron-withdrawing inductive effect, but like other halogens, it acts as an ortho-para director due to resonance effects.

In practice, direct electrophilic substitution on such a molecule can lead to a mixture of products. However, reaction conditions can be controlled to achieve high regioselectivity. For instance, methods for the regioselective bromination of thiophene at the 2-position involve careful control of reaction kinetics and solvent polarity to minimize byproducts.

An alternative pathway to achieve specific substitution patterns involves halogen-lithium exchange. The treatment of a brominated thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), can generate a lithiated thiophene intermediate. mdpi.com This powerful nucleophile can then react with a wide range of electrophiles to yield a specific isomer. For this compound, lithiation would preferentially occur at the C2 position by exchanging the bromine atom. This method, however, requires stringent anhydrous conditions to be effective.

Investigations into Metal-Mediated Transformations and Catalytic Cycles

The bromine atom in this compound serves as a versatile handle for carbon-carbon bond formation through various metal-mediated cross-coupling reactions. These transformations are fundamental in the synthesis of more complex molecules, including conjugated polymers and pharmaceutical intermediates. ossila.com Palladium and nickel complexes are the most common catalysts for these reactions. rsc.org

Notable metal-mediated reactions involving brominated thiophenes include:

Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron compound (boronic acid or ester) using a palladium catalyst. It is a widely used method for forming aryl-aryl bonds. nih.govscilit.com

Kumada-Tamao-Corriu Coupling: This involves the reaction of a Grignard reagent (organomagnesium halide) with the bromothiophene, typically catalyzed by a nickel or palladium complex. rsc.org This method is particularly effective for the synthesis of regioregular polythiophenes. rsc.org

The catalytic cycle for these transformations generally involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-bromine bond of the thiophene ring, forming an organometallic intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction or the thienyl group from a Grignard reagent in a Kumada coupling) is transferred to the initial metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active low-valent metal catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst and ligands is crucial for reaction efficiency. For example, nickel catalysts like [CpNiCl(SIPr)] and Ni(dppp)Cl₂ have been successfully employed in the polymerization of 3-substituted bromothiophenes to produce high molecular weight polymers. rsc.org

Table 1: Examples of Metal-Mediated Reactions on Brominated Thiophenes This table is based on reactions of analogous brominated thiophene compounds.

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Kumada Coupling | Pd(PPh₃)₂Cl₂ | 3-Hexyl-2-halomagnesio-thiophene + 1,4-dibromobenzene | Aryl-substituted thiophene | rsc.org |

| Kumada Polycondensation | Ni(dppp)Cl₂ | 2-bromo-5-iodo-3-alkylthiophene + iPrMgCl | Regioregular polythiophene | rsc.org |

| Suzuki Coupling | Palladium(0) | 2-bromo-5-(bromomethyl)thiophene + Aryl boronic acid | 2-(bromomethyl)-5-aryl-thiophene | nih.gov |

Elucidation of Reaction Kinetics and Regio- and Chemoselectivity

The selectivity of reactions involving this compound is a critical aspect of its chemistry.

Regioselectivity refers to the preferential reaction at one position over others. In metal-catalyzed cross-coupling reactions, the reaction occurs with very high regioselectivity at the C2 position due to the specific mechanism of oxidative addition into the carbon-bromine bond. ossila.comrsc.org Alternative methods, such as direct lithiation of a C-H bond followed by reaction with an electrophile, can provide access to other isomers. For instance, the lithiation of 2-propylthiophene (B74554) with n-BuLi occurs selectively at the C5 position, demonstrating the directing effect of the alkyl group in the absence of a halogen. mdpi.com

Chemoselectivity refers to the preferential reaction of one functional group over another. In molecules containing multiple halogens, such as 2-bromo-5-iodothiophene, reactions can be directed to the more reactive halogen. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed couplings, allowing for selective functionalization. rsc.org In the case of this compound, the primary site for cross-coupling is the C-Br bond, as the ethyl group's C-H bonds are unreactive under these conditions.

The kinetics of these reactions are influenced by the electronic nature of the substituents. The electron-donating ethyl group can increase the electron density of the thiophene ring, which may affect the rate of oxidative addition. Conversely, the electron-withdrawing ethynyl (B1212043) group in a compound like 2-bromo-5-ethynylthiophene (B12079) enhances its reactivity in cross-coupling reactions compared to alkyl-substituted analogs like this compound.

Analysis of Autopolymerization Phenomena in Halogenated Alkoxythiophenes

Autopolymerization, or spontaneous polymerization without the deliberate addition of an initiator, is a phenomenon observed in certain reactive monomers. This has been notably studied in the context of halogenated alkoxythiophenes, such as 2-bromo-3-alkoxythiophene derivatives. researchgate.net While this compound is an alkylthiophene, the mechanism studied in alkoxythiophenes provides insight into the potential reactivity of halogenated thiophenes.

For neat liquid 3-alkoxy-2-bromothiophenes, autopolymerization can occur at room temperature or above. researchgate.net The proposed mechanism involves the following steps:

Initiation: The reaction is believed to be initiated by the protonation of a monomer molecule. researchgate.net

Propagation: The protonated monomer then acts as an electrophile, attacking another neutral monomer in a polycondensation reaction.

Catalysis: This process generates hydrogen bromide (HBr) as a byproduct. The HBr gas then acts as an acid catalyst, accelerating the polymerization by protonating more monomers. researchgate.net

A side reaction observed in this process is the acid-catalyzed cleavage of the alkoxyl group by the HBr byproduct. researchgate.net This phenomenon is particularly relevant for alkoxy-substituted thiophenes. The tendency to autopolymerize depends on factors like the acidity, the nature of the substituents, and their positions on the thiophene ring. researchgate.net

Applications in Advanced Materials Science and Organic Electronics Research

Precursor Role in the Synthesis of Conjugated Polymers and Oligomers

2-Bromo-5-ethylthiophene is a fundamental monomer for creating conjugated polymers and oligomers, particularly those based on a polythiophene backbone. The carbon-bromine bond is a key reactive site, enabling polymerization through methods like Grignard Metathesis (GRIM), Stille coupling, and Suzuki coupling reactions. ossila.comchemimpex.com These reactions allow for the controlled, chain-growth construction of long, well-defined polymer chains, which are the cornerstone of many organic electronic devices. nih.govcmu.edu The resulting poly(ethylthiophene)s are part of the broader family of poly(3-alkylthiophene)s (P3ATs), which are renowned for their semiconducting properties. nih.gov

The performance of polythiophenes in electronic devices is critically dependent on their regioregularity, which describes the specific orientation of monomer units within the polymer chain. researchgate.net Polymerization of a substituted thiophene (B33073) like this compound can result in Head-to-Tail (HT), Head-to-Head (HH), or Tail-to-Tail (TT) couplings. rsc.org A high percentage of HT couplings leads to a more planar polymer backbone, which promotes strong intermolecular π-π stacking. capes.gov.br This ordered packing is essential for efficient charge transport. ntu.edu.tw

Methods like GRIM polymerization, which involves the reaction of a Grignard reagent formed from the bromothiophene monomer with a nickel catalyst, allow for precise control over this architecture, leading to highly regioregular polymers. nih.govnih.gov For instance, the synthesis of poly(3-hexylthiophene) with high regioregularity has been achieved with Ni(dppp)Cl2 as a catalyst, a method directly applicable to monomers like this compound. nih.govnih.gov The enhanced structural homogeneity in regioregular polymers significantly improves their electronic and photonic properties compared to their regioirregular counterparts. nih.gov This controlled synthesis is a key advantage, enabling the production of materials with predictable and optimized characteristics. rsc.org

Table 1: Impact of Regioregularity on Polythiophene Properties

| Property | Regiorandom Polymer | Regioregular (High HT) Polymer | Scientific Rationale |

| Crystallinity | Low | High | A linear, planar backbone allows for more ordered packing and the formation of crystalline domains. nih.gov |

| π-π Stacking | Weak / Disordered | Strong / Ordered | Fewer steric hindrances from HH-couplings allow chains to stack more closely (shorter π-π distance). capes.gov.brntu.edu.tw |

| Charge Carrier Mobility | Low | High | Ordered crystalline regions provide efficient pathways for charge carriers to move through the material. ntu.edu.tw |

| Optical Absorption | Broader, blue-shifted peak | Sharper, red-shifted peak with vibronic features | Indicates a higher degree of conjugation and intermolecular aggregation in the solid state. ntu.edu.tw |

Polythiophenes derived from this compound are intrinsic semiconductors. The delocalized π-electrons along the conjugated backbone allow for the transport of charge, making them suitable for active layers in various electronic devices. chemimpex.com One of the most prominent applications is in Organic Field-Effect Transistors (OFETs), where they function as the p-type (hole-transporting) semiconductor. nih.govntu.edu.tw

The structure of the alkyl side chain—in this case, the ethyl group—influences the polymer's solubility, morphology, and packing in thin films, which in turn affects device performance. ntu.edu.tw Research on related poly(3-alkylthiophene)s and poly[(3-alkylthio)thiophene]s demonstrates how side-chain engineering can tune electronic properties. For example, introducing sulfur atoms into the side chains of polythiophenes can enhance molecular interactions and impact charge mobility. ntu.edu.tw While poly[(3-alkylthio)thiophene]s with linear side chains showed a tendency for compact packing, their lower regioregularity limited mobility. However, a branched alkylthio side chain resulted in enhanced crystallinity and a threefold increase in charge mobility compared to its non-sulfur analog, showcasing the profound impact of monomer design on semiconductor performance. ntu.edu.tw

Table 2: Representative OFET Performance of Thiophene-Based Polymers

| Polymer | Side Chain | Regioregularity (%) | Hole Mobility (cm²/Vs) | Reference |

| P3HT | Hexyl | 96 | 0.01 | ntu.edu.tw |

| P3EHT | 2-Ethylhexyl | 95 | 0.007 | ntu.edu.tw |

| P3HTT | Hexylthio | 76 | 0.003 | ntu.edu.tw |

| P3EHTT | 2-Ethylhexylthio | >99 | 0.022 | ntu.edu.tw |

This table presents data for analogous polymers to illustrate the effects of side-chain and regioregularity on charge mobility, a key parameter for organic semiconductors.

Design and Fabrication of Organic Photovoltaic Materials and Solar Cells

Thiophene-based polymers synthesized from precursors like this compound are extensively used as electron-donor materials in organic photovoltaic (OPV) cells. nih.govmdpi.com In a typical bulk heterojunction (BHJ) solar cell, the polythiophene is blended with an electron-acceptor material (often a fullerene derivative) to create the active layer where light is converted into electricity. mdpi.com The properties of the donor polymer are crucial for device efficiency. mdpi.com

Functionalization for Optoelectronic Applications, including Light-Emitting Diodes

Beyond transistors and solar cells, this compound is a valuable precursor for materials used in optoelectronic devices like organic light-emitting diodes (OLEDs). chemimpex.comresearchgate.net The thiophene unit can be incorporated into more complex molecular structures designed to emit light efficiently upon electrical excitation. beilstein-journals.orgresearchgate.net

The synthesis of these materials often involves the functionalization of the thiophene ring via its bromine atom. beilstein-journals.org For example, a donor–π–acceptor (D–π–A) type fluorophore was synthesized using a thieno[3,2-b]thiophene (B52689) core (formed from thiophene precursors) as the π-spacer, a triphenylamine (B166846) unit as the donor, and a dimesitylboron unit as the acceptor. beilstein-journals.org This molecular design creates a "push-pull" system that facilitates efficient electroluminescence. beilstein-journals.org When this specific material was used as the emitter in a solution-processed OLED, it produced bright green light with a high external quantum efficiency. beilstein-journals.org This demonstrates how the fundamental thiophene structure, accessible from monomers like this compound, can be elaborated into sophisticated materials for display and lighting technologies. beilstein-journals.orgrsc.org

Table 3: Performance of an OLED Device Employing a Thienothiophene-Based Emitter

| Parameter | Value |

| Emitter Material | DMB-TT-TPA |

| Emission Color | Green |

| Peak Emission Wavelength (λEL) | 512 nm |

| Turn-on Voltage | 2.9 V |

| Maximum Luminance | 752 cd/m² |

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum External Quantum Efficiency (EQE) | 4.61% |

Data from a device using a D–π–A fluorophore with a thienothiophene core. beilstein-journals.org

Role in Medicinal Chemistry and Agrochemical Research

Utilization as an Intermediate in Pharmaceutical Synthesis and Drug Discovery

2-Bromo-5-ethylthiophene and its related brominated thiophenes are key intermediates in the synthesis of novel drug candidates. The thiophene (B33073) core is a recognized pharmacophore, and the bromo group facilitates the construction of more complex, biologically active molecules through reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net This versatility allows medicinal chemists to systematically modify the thiophene structure to optimize interaction with specific biological targets, leading to the discovery of new therapeutic agents. nih.gov

The synthesis of thiophene-based therapeutic agents often involves the strategic functionalization of a brominated thiophene precursor. For instance, Suzuki cross-coupling reactions are frequently employed to couple arylboronic acids with bromothiophene derivatives. researchgate.netnih.gov This method allows for the creation of a wide array of 5-aryl-thiophene compounds. researchgate.netresearchgate.net This synthetic flexibility has led to the development of thiophene-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antithrombotic properties. nih.gov The stability, structural simplicity, and the potential for diverse substitution patterns make thiophenes an essential moiety for creating libraries of compounds for pharmaceutical screening. impactfactor.org

Thiophene derivatives have shown significant promise as both antimicrobial and antithrombotic agents.

In the realm of antimicrobial research, new classes of thiophene-based molecules have been synthesized and tested for their efficacy against drug-resistant bacteria. In one study, derivatives of 2-ethylhexyl 5-bromothiophene-2-carboxylate were synthesized via Suzuki coupling reactions and evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. nih.gov The results indicated that several of the synthesized compounds displayed promising antibacterial effects. nih.gov

| Compound | Substituent | MIC (μg/mL) |

|---|---|---|

| 4F | p-tolyl | 3.125 |

| Ciprofloxacin (B1669076) | - | >128 |

| Ceftriaxone | - | >128 |

MIC: Minimum Inhibitory Concentration. Data sourced from nih.gov.

As shown in the table, compound 4F (2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate) demonstrated outstanding antibacterial action compared to standard antibiotics like ciprofloxacin and ceftriaxone. nih.gov

In the development of antithrombotic agents, which are crucial for treating and preventing thromboembolic disorders, halogenated thiophenes are also important. unipd.itnih.gov Research into novel 2-(bromomethyl)-5-aryl-thiophene derivatives, synthesized through Suzuki cross-coupling, has identified compounds with potent clot lysis capabilities. nih.gov One such derivative, compound 118 , showed a significant clot lysis activity of 31.5%, highlighting its potential as an antithrombolytic agent. nih.gov Furthermore, the discovery of the oral, direct Factor Xa inhibitor Rivaroxaban (BAY 59-7939), which features a 5-chlorothiophene-2-carboxamide (B31849) moiety, underscores the importance of the halogenated thiophene scaffold in developing modern antithrombotic drugs. unipd.it

The thiophene scaffold is a cornerstone in the search for new anticancer agents. mdpi.comafricaresearchconnects.com Numerous studies have focused on synthesizing and evaluating thiophene derivatives for their cytotoxic effects against various human cancer cell lines. africaresearchconnects.comresearchgate.net

One study investigated a novel thiophene derivative, BMPT (2-Bromo-5-(2-(methylthio)phenyl)thiophene), which exhibited selective cytotoxicity against several cancer cell lines while being less harmful to non-cancerous cells. researchgate.netyyu.edu.tr The compound was shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.netyyu.edu.tr Similarly, other research has identified fused thiophene derivatives with significant inhibitory activity against cancer cell lines like HepG2 (liver carcinoma) and PC-3 (prostate cancer). mdpi.com For instance, the chloro derivative 3b in one series was found to be the most promising cytotoxic agent against both cell lines. mdpi.com

| Compound | Cancer Cell Line | Activity (IC50/EC50 in µM) |

|---|---|---|

| BMPT researchgate.net | LnCap (Prostate Cancer) | 138.573 |

| HepG2 (Liver Cancer) | 185.931 | |

| Caco-2 (Colon Cancer) | 108.657 | |

| Compound 3b mdpi.com | HepG2 (Liver Cancer) | 3.105 |

| PC-3 (Prostate Cancer) | 2.15 | |

| SB-200 nih.gov | MCF-7 (Breast Cancer) | <30 |

IC50/EC50: The concentration of a drug that is required for 50% inhibition/effect in vitro. Data sourced from mdpi.comresearchgate.netnih.gov.

In addition to anticancer properties, thiophene derivatives are explored for their antifungal activity. The structural similarity of the thiophene ring to molecules of biological importance makes it a valuable template for designing new antifungal agents. ijprajournal.com

Applications in the Development of Agricultural Chemicals and Crop Protection Agents

The utility of thiophene-based compounds extends into the agricultural sector, where they serve as foundational structures for new crop protection agents. ijprajournal.com The development of effective and environmentally conscious herbicides, insecticides, and fungicides is crucial for sustainable agriculture. dntb.gov.uadokumen.pub

Heterocyclic compounds, including thiophenes, are present in a large number of natural products and often contribute significantly to their biological activity. nih.gov This has inspired the synthesis of novel derivatives for agrochemical applications. For example, a series of new N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized by combining the nicotinic acid and thiophene scaffolds. nih.gov These compounds were then tested for their in vivo fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis), a significant plant pathogen. The results demonstrated that these thiophene-containing molecules have potential as effective fungicides for crop protection. nih.gov

Advanced Spectroscopic and Computational Research on 2 Bromo 5 Ethylthiophene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. researchgate.net In the context of 2-Bromo-5-ethylthiophene and its derivatives, ¹H and ¹³C NMR spectra provide critical information about the connectivity of atoms and the chemical environment of each nucleus.

For this compound itself, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group—a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling between them. The protons on the thiophene (B33073) ring would appear as doublets, with their specific chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating ethyl group.

In more complex analogues, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY experiments reveal proton-proton couplings, helping to establish the sequence of protons in a spin system. HSQC correlates protons directly to the carbons they are attached to, providing a clear map of the carbon skeleton. researchgate.net For "silent" fragments of a molecule lacking protons, Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range couplings between protons and carbons (typically 2-3 bonds away), which is instrumental in connecting different structural fragments. researchgate.net

Dynamic processes, such as conformational changes or restricted rotation around single bonds, can also be investigated using variable temperature NMR studies. Changes in the appearance of NMR signals as a function of temperature can provide thermodynamic and kinetic parameters for these processes.

Table 1: Representative ¹H NMR Data for a Substituted Thiophene Analogue

| Proton | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

| H-3 | 7.15 | d | 1H | 3.8 |

| H-4 | 6.80 | d | 1H | 3.8 |

| -CH₂- | 2.85 | q | 2H | 7.5 |

| -CH₃ | 1.30 | t | 3H | 7.5 |

Note: This is a representative table; actual values may vary based on the specific analogue and solvent.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Analysis and Conformational Studies

For this compound and its derivatives, FT-IR and Raman spectra reveal characteristic bands corresponding to the vibrations of the thiophene ring, the C-Br bond, and the ethyl group. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring are observed in the 1400-1600 cm⁻¹ region. globalresearchonline.net The C-S stretching modes of the thiophene ring are also identifiable, though they can be weaker and appear at lower wavenumbers. iosrjournals.org

Conformational studies of thiophene derivatives, particularly those with flexible side chains or substituents, can be aided by vibrational spectroscopy. nih.gov Different conformers may exhibit distinct vibrational frequencies, and the relative intensities of these bands can provide information about the conformational equilibrium. Theoretical calculations are often used in conjunction with experimental spectra to assign the observed vibrational modes to specific molecular motions. nih.goviosrjournals.org

Table 2: Key Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Thiophene Ring C=C Stretch | 1600 - 1400 |

| CH₂ Scissoring | ~1465 |

| CH₃ Bending | ~1380 |

| C-S Stretch | 850 - 600 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks, M⁺ and (M+2)⁺, of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. libretexts.orgmiamioh.edu

The molecular ion is often energetically unstable and can fragment into smaller, more stable charged particles. chemguide.co.uk The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would include the loss of the bromine atom, the cleavage of the ethyl group, or the fragmentation of the thiophene ring itself. The most stable fragments will produce the most intense peaks in the mass spectrum. chemguide.co.uk For instance, cleavage of the C-C bond adjacent to the thiophene ring could lead to the formation of a stable tropylium-like ion or a substituted thiophenyl cation.

Table 3: Expected Fragmentation Ions for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 190 | 192 | Molecular Ion |

| [M-CH₃]⁺ | 175 | 177 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 161 | 163 | Loss of an ethyl radical |

| [M-Br]⁺ | 111 | - | Loss of a bromine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org This technique is particularly useful for studying conjugated systems, such as the thiophene ring.

The UV-Vis spectrum of this compound and its analogues is characterized by absorption bands arising from π → π* and n → π* electronic transitions. youtube.com The π electrons in the conjugated system of the thiophene ring can be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon absorption of UV radiation. libretexts.org

The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of the substituents on the thiophene ring. fiveable.me For example, extending the conjugated system by introducing other unsaturated groups would lead to a bathochromic (red) shift, meaning absorption at longer wavelengths. fiveable.me The electronic transitions can also be influenced by the solvent polarity, which can stabilize the ground or excited states to different extents. tanta.edu.eg

Table 4: Typical Electronic Transitions in Thiophene Derivatives

| Transition | Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Promotion of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | > 300 | Promotion of a non-bonding electron (e.g., from sulfur) to a π antibonding orbital. Often weaker than π → π* transitions. |

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic structure and properties of molecules. mdpi.com For this compound and its analogues, DFT calculations can provide valuable insights that complement experimental data.

DFT can be used to optimize the molecular geometry, predicting bond lengths and angles with good accuracy. nih.gov This information is crucial for understanding the molecule's three-dimensional shape. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A significant application of DFT is the prediction of spectroscopic properties. By calculating the vibrational frequencies, theoretical FT-IR and Raman spectra can be generated, which aids in the assignment of experimental spectra. nih.goviosrjournals.org Similarly, DFT methods can be used to calculate NMR chemical shifts and coupling constants, providing a theoretical basis for interpreting experimental NMR data. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict electronic excitation energies and simulate UV-Vis spectra. globalresearchonline.net

For thiophene derivatives designed as potential therapeutic agents, molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ksu.edu.sa This method is instrumental in understanding the interactions that govern the ligand's biological activity. nih.gov

In a typical molecular docking study, the three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is used. The ligand, in this case, a derivative of this compound, is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. ksu.edu.sa

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. For instance, understanding how the ethyl and bromo substituents of a thiophene derivative fit into the binding pocket can inform the synthesis of new analogues with improved pharmacological profiles. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic behavior and chemical reactivity of molecules. tandfonline.comacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. mdpi.com For this compound, the electronic properties are influenced by the interplay of its substituents. The ethyl group (-CH₂CH₃) is a weak electron-donating group, which tends to raise the energy of the HOMO. The bromine atom (-Br) is an electron-withdrawing group due to its electronegativity, which tends to lower the energy of the LUMO. This push-pull electronic effect on the thiophene ring is crucial for its potential applications in organic electronics.

Computational studies on various thiophene derivatives, performed using Density Functional Theory (DFT), provide insight into how different substituents modulate the FMO energies. For instance, studies on thiophene sulfonamide derivatives have shown that the nature and position of substituents significantly alter the HOMO-LUMO gap. mdpi.com A molecule with a methoxy (B1213986) group (a strong electron donor) exhibited the highest hyperpolarizability and the lowest HOMO-LUMO gap, indicating high reactivity and significant non-linear optical response. mdpi.com In contrast, a derivative with a trifluoromethyl group (a strong electron withdrawer) showed the highest energy gap and thus greater stability. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Thiophene and Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene | -6.58 | -0.78 | 5.80 |

| 2-Methylthiophene | -6.35 | -0.65 | 5.70 |

| 2-Bromothiophene (B119243) | -6.65 | -1.15 | 5.50 |

| 2-Nitrothiophene | -7.41 | -2.62 | 4.79 |

Note: These values are illustrative and sourced from various computational studies on substituted thiophenes. The exact values can vary depending on the level of theory and basis set used in the calculation.

The analysis of the FMOs is, therefore, essential for predicting the reactivity, stability, and potential utility of this compound in designing novel organic materials with tailored electronic characteristics. nih.gov

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching, data storage, and frequency conversion. tandfonline.com Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are of significant interest for NLO applications due to their potentially large optical nonlinearities, fast response times, and structural tailorability. mdpi.com

The NLO response of a molecule is primarily described by its polarizability (α) and first hyperpolarizability (β). The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for applications like second-harmonic generation (SHG). A high β value is a key requirement for an efficient NLO material. mdpi.com

Computational chemistry, specifically DFT calculations, provides a powerful means to predict the NLO properties of molecules before their synthesis. mdpi.comrsc.org These calculations can determine the components of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The total first hyperpolarizability (β_tot) is a key metric derived from these calculations.

For this compound, the presence of an electron-donating ethyl group and an electron-withdrawing bromo group attached to the π-conjugated thiophene ring creates a donor-π-acceptor (D-π-A) type structure. This configuration facilitates intramolecular charge transfer (ICT) upon excitation by an electric field (like that from a laser), which is a primary origin of the NLO response. A smaller HOMO-LUMO gap is generally associated with a larger hyperpolarizability value, as the electrons are more easily excited. nih.gov

Research on various thiophene-based chromophores has demonstrated their significant NLO potential. For example, a computational study on thiophene sulfonamide derivatives showed that compounds with strong donor and acceptor groups exhibit large hyperpolarizability values. mdpi.com Another study on new trans-2-(thiophen-2-yl)vinyl heteroaromatic iodides also highlighted their promising NLO properties, which were evaluated computationally. rsc.org

To illustrate the typical NLO properties of such compounds, the following table presents calculated NLO data for representative thiophene-based NLO chromophores.

Table 2: Calculated NLO Properties for Representative Thiophene-Based Analogues

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability <α> (esu) | First Hyperpolarizability (β_tot) (esu) |

|---|---|---|---|

| Donor-Thiophene-Acceptor 1 | 8.5 | 2.5 x 10⁻²³ | 5.0 x 10⁻³⁰ |

| Donor-Thiophene-Acceptor 2 | 10.2 | 3.1 x 10⁻²³ | 12.0 x 10⁻²⁹ |

| Donor-Bithiophene-Acceptor | 12.5 | 4.5 x 10⁻²³ | 25.0 x 10⁻²⁹ |

Note: These values are representative examples from computational studies of D-π-A thiophene systems and are intended for illustrative purposes. The specific values depend on the exact molecular structure, the computational method (e.g., DFT functional), and the basis set employed.

The theoretical prediction of NLO properties is a crucial step in the rational design of new materials for optoelectronics. The structural and electronic characteristics of this compound suggest it could be a candidate for further investigation as a component in NLO materials, although its response is expected to be modest compared to systems with stronger donor-acceptor pairs.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Sustainable Methodologies for Brominated Thiophenes

The synthesis of brominated thiophenes, including 2-Bromo-5-ethylthiophene, is continually evolving towards more efficient and environmentally friendly methods. Future research is focused on developing novel synthetic routes that offer high yields, selectivity, and sustainability.

One promising area is the use of ultrasound irradiation for the bromination of thiophenes. researchgate.net This method has been shown to be a fast and convenient alternative to traditional techniques, often leading to higher yields depending on the thiophene's structure and the solvent used. researchgate.net Another approach gaining traction is the development of metal-free synthesis methodologies, which aim to reduce metal toxicity and promote green chemistry. nih.gov These methods often utilize alternative sulfur sources like potassium sulfide (B99878) or elemental sulfur under controlled conditions. nih.gov

Furthermore, environmentally benign processes for the synthesis of halogenated thiophenes using sodium halides in ethanol (B145695) are being explored. nih.gov These methods offer several advantages, including the use of simple starting materials, a green solvent, and non-toxic inorganic reagents, all contributing to high product yields under mild reaction conditions. nih.gov The in-situ generation of thiophene (B33073) S-oxides for cycloaddition reactions also presents a pathway to brominated anthraquinones, which are valuable precursors for more complex molecules. mdpi.comresearchgate.net

| Synthetic Methodology | Description | Advantages | Reference |

| Ultrasound-Assisted Bromination | Use of ultrasonic irradiation with N-bromosuccinimide (NBS) to facilitate the bromination of thiophenes. | Fast, convenient, and can lead to high yields. | researchgate.net |

| Metal-Free Synthesis | Employs non-metal catalysts and reagents, such as elemental sulfur or potassium sulfide, to construct the thiophene ring. | Avoids metal toxicity and aligns with green chemistry principles. | nih.gov |

| Green Halogenation | Utilizes sodium halides in an environmentally friendly solvent like ethanol to achieve halogenation. | Employs simple, non-toxic reagents and mild reaction conditions for high yields. | nih.gov |

| Oxidative Cycloaddition | In-situ formation of thiophene S-oxides which then react with dienophiles to form brominated polycyclic aromatic compounds. | Provides a direct route to complex brominated structures like anthraquinones. | mdpi.comresearchgate.net |

Discovery of New Biological Activities and Identification of Undiscovered Therapeutic Targets

Thiophene derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. nih.govrsc.org While this compound itself is a building block, its derivatives are being investigated for various therapeutic applications. The strategic incorporation of the thiophene nucleus can enhance the biological activity of compounds. nih.gov

Research has shown that thiophene-based compounds exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govnih.govresearchgate.netencyclopedia.pub For instance, derivatives of 2-ethylhexyl 5-bromothiophene-2-carboxylate have demonstrated antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. nih.gov The most potent compound in one study, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, showed significant antibacterial action. nih.gov

Future research will likely focus on synthesizing novel derivatives of this compound and screening them for a broader range of biological activities. The identification of specific molecular targets for these compounds is a key area of investigation. Molecular docking studies are already being employed to understand the interaction of thiophene derivatives with biological targets like DNA gyrase, which is crucial for bacterial survival. nih.gov The lipophilicity of the thiophene ring can also contribute to its ability to cross the blood-brain barrier, making it a candidate for developing drugs targeting neurological disorders. nih.gov

| Thiophene Derivative Class | Potential Biological Activity | Example Therapeutic Target | Reference |

| Thiophene Carboxamides | Anticancer | Tubulin polymerization inhibition | mdpi.com |

| Substituted Thiophenes | Antibacterial | DNA Gyrase | nih.gov |

| Amino-thiophene Derivatives | Anti-inflammatory | Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes | mdpi.com |

| General Thiophene Derivatives | Antiviral, Antifungal, Antioxidant | Various microbial and cellular targets | nih.govencyclopedia.pub |

Integration of this compound into Advanced Functional Materials and Nanotechnology

The unique electronic properties of the thiophene ring make it a valuable component in the development of advanced functional materials. This compound serves as a crucial precursor for synthesizing organic semiconductors, which are at the heart of organic electronics.

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The bromine atom on this compound allows for facile functionalization through cross-coupling reactions, enabling the construction of larger conjugated systems. ossila.com The ethyl group, and other alkyl chains, can improve the solubility of the resulting materials and modify their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for device performance. ossila.com

For example, 2-bromo-5-decylthiophene, a related compound, is used as an end-capping precursor for semiconducting oligomers that have shown high charge mobilities. ossila.com This suggests that derivatives of this compound could be similarly employed to create materials for applications in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). ossila.com The integration of these thiophene-based molecules into supramolecular architectures is also being explored for creating innovative mechanochromic devices. nih.gov

| Application Area | Role of this compound Derivative | Key Properties | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive layer materials. | Tunable electronic properties, good charge transport. | nih.gov |

| Organic Field-Effect Transistors (OFETs) | Precursor for the active semiconductor layer. | High charge carrier mobility, processability. | ossila.com |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials. | Broad absorption spectra, suitable energy levels. | ossila.com |

| Dye-Sensitized Solar Cells (DSSCs) | Precursor for synthesizing donor-acceptor-donor (D-A-D) type dye sensitizers. | Strong light absorption, efficient electron injection. | ossila.com |

| Mechanochromic Materials | Core structure of π-conjugated chromophores. | Luminescent response to mechanical stimuli. | nih.gov |

Data-Driven Computational Design and Prediction of Novel Thiophene-Based Compounds for Specific Applications

Computational chemistry and data-driven approaches are becoming indispensable tools in the design and discovery of new materials and drugs. For thiophene-based compounds, methods like Density Functional Theory (DFT) and molecular docking are used to predict their properties and biological activities before synthesis.

Computational screening can be used to identify derivatives with optimal spectral features for applications like mechanochromic materials. nih.gov DFT calculations help in understanding the geometric, energetic, and photophysical properties of new thiophene-based dyes for solar cells. researchgate.net These computational studies can predict parameters such as HOMO-LUMO energy gaps, which are crucial for the efficiency of electronic devices and can also correlate with the reactivity and potential inhibitory efficacy of drug candidates. rsc.org

In drug discovery, computational tools facilitate the identification and optimization of lead compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and machine learning are employed to predict the biological activities of new thiophene derivatives. nih.gov For instance, molecular docking studies have been used to investigate the binding affinity of thiophene derivatives to enzymes like COX-2 and 5-LOX, which are involved in inflammation. mdpi.com These in silico methods significantly reduce the time and cost associated with discovering new compounds by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

| Computational Method | Application in Thiophene Research | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Predicting properties of new materials and drug candidates. | Geometric structure, electronic properties (HOMO/LUMO), spectral features. | researchgate.netrsc.org |

| Molecular Docking | Investigating interactions between thiophene derivatives and biological targets. | Binding affinity, interaction modes, potential therapeutic targets. | nih.govnih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel compounds based on their structure. | Potency, efficacy, and other biological endpoints. | nih.gov |

| Machine Learning (ML) | Screening virtual libraries of compounds to identify promising candidates. | Optimal spectral features, druggability, ADME-T profiles. | nih.govmdpi.com |

常见问题

Q. How can AI-powered synthesis planning tools improve route design for this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。